3'-[4-(pentyloxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
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Overview
Description
3’-[4-(Pentyloxy)phenyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a unique spirocyclic structure. This compound is part of the broader class of thiazolidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3’-[4-(pentyloxy)phenyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multicomponent reactions (MCRs) that are efficient and sustainable . One common synthetic route includes the reaction of 1H-indole-3-carbaldehyde with appropriate amines and thiol compounds under controlled conditions . Industrial production methods often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole and thiazolidine moieties.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and various catalysts for enhancing reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-[4-(Pentyloxy)phenyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects . For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
What sets 3’-[4-(pentyloxy)phenyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(4-pentoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C21H22N2O3S/c1-2-3-6-13-26-16-11-9-15(10-12-16)23-19(24)14-27-21(23)17-7-4-5-8-18(17)22-20(21)25/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,22,25) |
InChI Key |
HOGJWAYVDQHLFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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